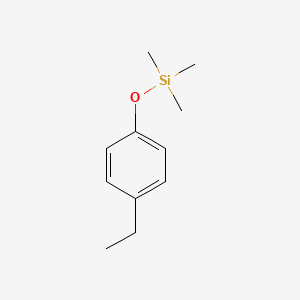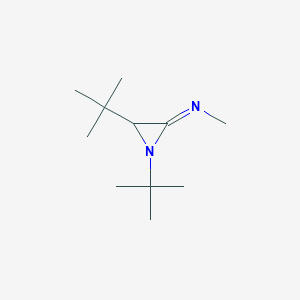
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine is a chemical compound known for its unique structure and properties. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The compound is characterized by the presence of two tert-butyl groups and a methyl group attached to the aziridine ring, making it a highly sterically hindered molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine typically involves the reaction of tert-butylamine with a suitable aziridine precursor under controlled conditions. One common method is the cyclization of N-tert-butyl-N-methylamine with an appropriate halogenated compound, such as 1,2-dibromoethane, in the presence of a base like sodium hydride. The reaction is carried out in an inert solvent, such as tetrahydrofuran, at low temperatures to ensure the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols attack the carbon atoms, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted aziridines or ring-opened products
Wissenschaftliche Forschungsanwendungen
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine involves its interaction with molecular targets through its aziridine ring. The strained three-membered ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethylaziridine
- 1,3-Di-tert-butylaziridine
- N-Methylaziridine
Uniqueness
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine is unique due to its high steric hindrance, which influences its reactivity and selectivity in chemical reactions. The presence of bulky tert-butyl groups provides stability to the aziridine ring, making it less prone to ring-opening compared to less hindered aziridines. This property is advantageous in applications requiring controlled reactivity and selectivity.
Eigenschaften
CAS-Nummer |
27270-94-6 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
1,3-ditert-butyl-N-methylaziridin-2-imine |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)8-9(12-7)13(8)11(4,5)6/h8H,1-7H3 |
InChI-Schlüssel |
PLTXXEYRQLBGQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=NC)N1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

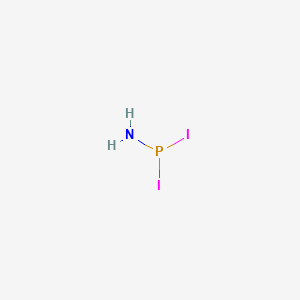
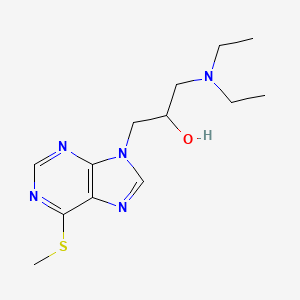
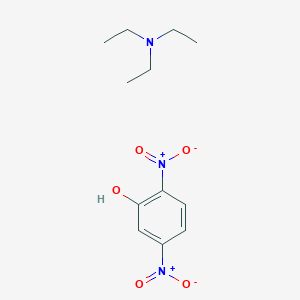
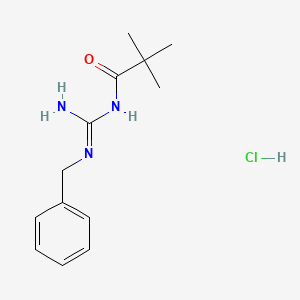
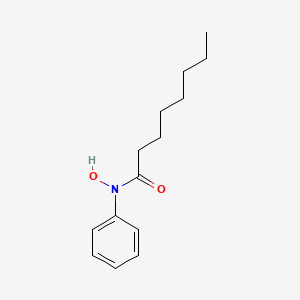
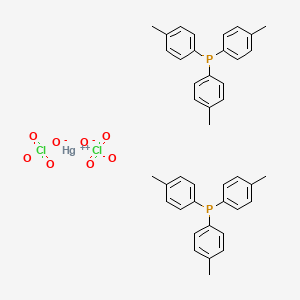
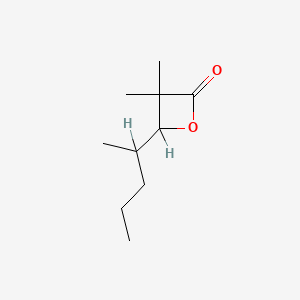
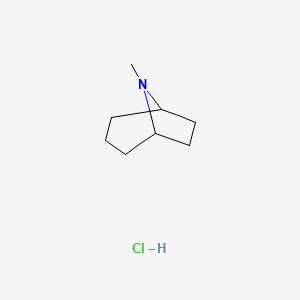
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
